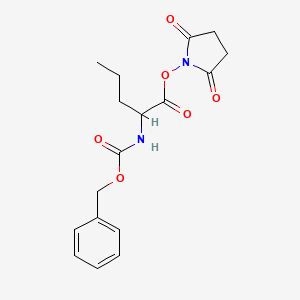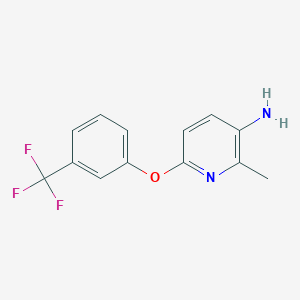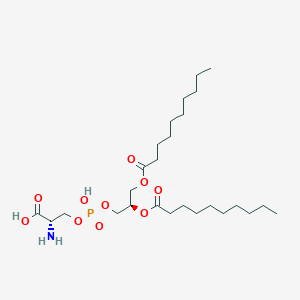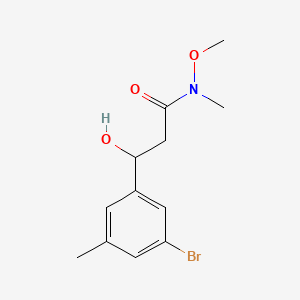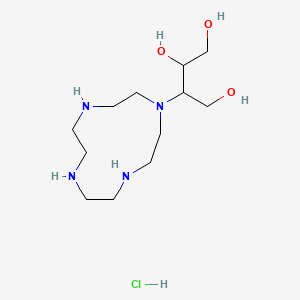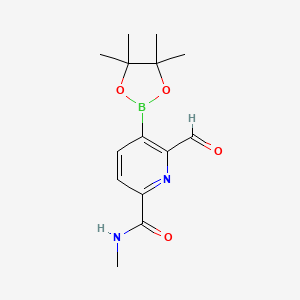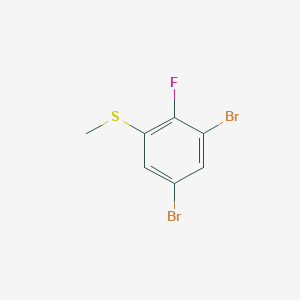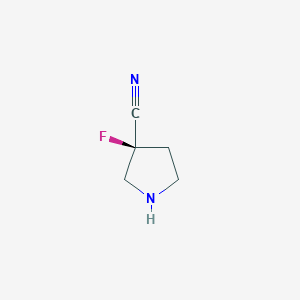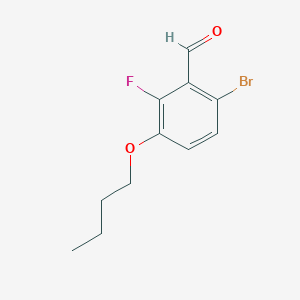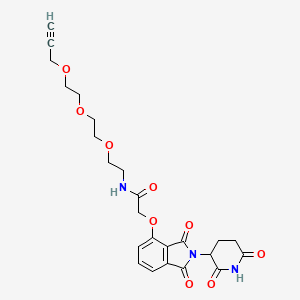
Thalidomide-O-acetamido-PEG3-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG3-propargyl is a synthetic compound that incorporates a thalidomide-based ligand and a propargyl-functionalized polyethylene glycol (PEG) spacer. This compound is primarily used in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The propargyl group allows for the attachment of the compound to other molecules, facilitating targeted delivery to specific cells or tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-propargyl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG spacer to form Thalidomide-O-PEG.
Propargylation: The PEGylated thalidomide is further reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-acetamido-PEG3-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions, allowing the compound to be attached to other molecules.
Click Chemistry:
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide-Containing Molecules: React with the propargyl group in click chemistry reactions.
Major Products: The major products formed from these reactions are typically conjugates of this compound with other molecules, enhancing its functionality and specificity .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the targeted degradation of specific proteins.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions, by targeting disease-related proteins.
Industry: Utilized in the development of advanced drug delivery systems and therapeutic agents
Wirkmechanismus
The mechanism of action of Thalidomide-O-acetamido-PEG3-propargyl involves its role as a PROTAC linker. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome. This targeted degradation disrupts specific cellular pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-amido-PEG4-propargyl: Similar structure but with a longer PEG spacer.
Lenalidomide-5’-acetamido-O-PEG3-propargyl: Another thalidomide derivative with similar applications in PROTAC technology
Uniqueness: Thalidomide-O-acetamido-PEG3-propargyl is unique due to its specific PEG spacer length and propargyl functional group, which provide optimal balance between solubility, stability, and reactivity. This makes it particularly effective in targeted protein degradation applications .
Eigenschaften
Molekularformel |
C24H27N3O9 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H27N3O9/c1-2-9-33-11-13-35-14-12-34-10-8-25-20(29)15-36-18-5-3-4-16-21(18)24(32)27(23(16)31)17-6-7-19(28)26-22(17)30/h1,3-5,17H,6-15H2,(H,25,29)(H,26,28,30) |
InChI-Schlüssel |
MEOVZDWFMKUTQA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
